molecular formula C17H15N5O3S B3020820 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 1351643-37-2

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Katalognummer: B3020820
CAS-Nummer: 1351643-37-2
Molekulargewicht: 369.4
InChI-Schlüssel: QJWAHLUPKHSNLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their unique structural features and potential biological activities. This article provides an overview of the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.

Structural Characteristics

The molecular formula for this compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structural components include:

  • Pyrazole ring : Known for its role in various biological activities.
  • Pyridazine ring : Often associated with antimicrobial and anticancer properties.
  • Thioether linkage : Contributes to the compound's flexibility and interaction potential.
  • Benzo[d][1,3]dioxole moiety : Enhances pharmacological properties through aromatic interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyrazole and pyridazine intermediates.
  • Introduction of the thioether linkage via nucleophilic substitution.
  • Acylation with benzo[d][1,3]dioxole derivatives to achieve the final structure.

Biological Activity

Research indicates that compounds containing pyrazole and pyridazine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against various bacterial strains. For instance, compounds similar to this structure have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
CompoundActivityIC50 (μM)Reference
2aE. coli12.5
2bS. aureus8.0
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in various cancer types.
Cell LineIC50 (μM)Reference
MCF7 (breast cancer)15
A549 (lung cancer)20

The mechanism by which this compound exerts its biological effects involves several potential pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways leading to apoptosis in cancer cells.
  • Antiviral Activity : Similar compounds have been noted for their ability to inhibit viral replication, suggesting potential applications in antiviral therapies.

Case Studies

Recent studies have highlighted the potential of this compound class:

  • A study demonstrated that derivatives exhibited significant antiviral activity against HSV (Herpes Simplex Virus), with some compounds achieving over 90% inhibition at low concentrations (50 μM) while maintaining low cytotoxicity levels (CC50 > 600 μM) .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c23-16(18-9-12-2-3-13-14(8-12)25-11-24-13)10-26-17-5-4-15(20-21-17)22-7-1-6-19-22/h1-8H,9-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWAHLUPKHSNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.